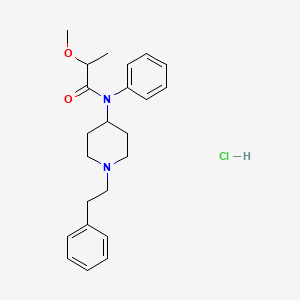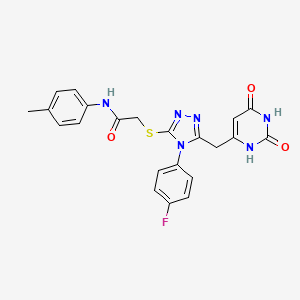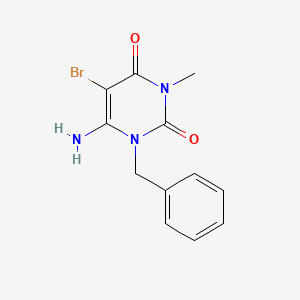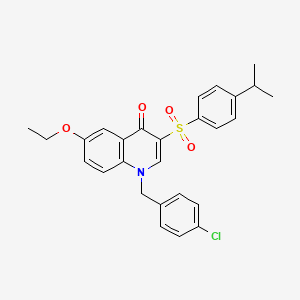![molecular formula C16H20N6OS B2440385 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide CAS No. 2097922-01-3](/img/structure/B2440385.png)
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N6OS and its molecular weight is 344.44. The purity is usually 95%.
BenchChem offers high-quality 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimycobacterial Activity
Compounds with structural similarities to the requested chemical, particularly those incorporating 1,3,4-thiadiazol moieties, have been evaluated for their antimycobacterial properties. These studies demonstrate the potential for designing compounds with enhanced lipophilicity to improve cellular permeability and activity against Mycobacterium tuberculosis. Derivatives of pyridines and pyrazines substituted with various isosteres have shown activities ranging from moderate to significantly potent compared to established antimycobacterial agents like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Synthesis for Antiulcer Applications
Research into imidazo[1,2-a]pyridines substituted at the 3-position, aimed at discovering new antisecretory and cytoprotective agents for treating ulcers, highlights the versatility of such structures in medicinal chemistry. Although the primary focus was not directly on the compound , this work illustrates the broader potential of related heterocycles in drug discovery for gastrointestinal disorders (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Antiviral Drug Discovery
Compounds featuring pyridine and pyrazine skeletons, as well as derivatives thereof, have been discussed in the context of antiviral drug discovery. These compounds, including analogs close to the requested chemical structure, are part of strategic approaches to developing treatments for viral infections, demonstrating the chemical versatility and potential applicability in antiviral research (De Clercq, 2009).
Analgesic and Antiparkinsonian Activities
The synthesis and evaluation of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from precursors bearing resemblance to the compound of interest have shown promising analgesic and antiparkinsonian activities. This suggests that structurally related compounds could potentially contribute to the development of new treatments for pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Photosynthetic Electron Transport Inhibition
Compounds structurally related to the queried chemical have been investigated as potential inhibitors of photosynthetic electron transport, a mechanism that could be exploited for the development of herbicides. This application underscores the potential of such compounds in agricultural science, offering a basis for the design of novel agents that could regulate plant growth or manage weed proliferation (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
特性
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-10-18-21-16(24-10)17-15(23)12-5-3-7-22(9-12)14-8-11-4-2-6-13(11)19-20-14/h8,12H,2-7,9H2,1H3,(H,17,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOITPBTTOEHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2440303.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440306.png)


![2-[1-(2-Chloroacetyl)azetidin-3-yl]oxy-N,N-dimethylacetamide](/img/structure/B2440313.png)
![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)





![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)